Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate
Description
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is a pyridine-2,6-dicarboxylate derivative featuring two 4-hydroxyphenyl ester groups.
Properties
CAS No. |
83346-76-3 |
|---|---|
Molecular Formula |
C19H13NO6 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO6/c21-12-4-8-14(9-5-12)25-18(23)16-2-1-3-17(20-16)19(24)26-15-10-6-13(22)7-11-15/h1-11,21-22H |
InChI Key |
QHPPTJOBIHERDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The dichloride undergoes nucleophilic acyl substitution at both carbonyl centers. Each 4-hydroxyphenol molecule attacks a carbonyl carbon, displacing chloride ions. A base (e.g., triethylamine or pyridine) neutralizes liberated HCl, shifting equilibrium toward product formation. The reaction proceeds via:
$$
\text{Pyridine-2,6-dicarbonyl dichloride} + 2\,\text{4-Hydroxyphenol} \xrightarrow{\text{Base}} \text{Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate} + 2\,\text{HCl}
$$
Optimized Protocol
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane
- Temperature : 273–278 K during dichloride addition, followed by 308–313 K for 30 minutes
- Molar Ratio : 1:2.2 (dichloride to phenol) to ensure complete conversion
- Workup : Precipitation in ice-water, sequential washing with 5% NaOH and methanol
Yields typically reach 85–90% with >99% purity when using distilled 4-hydroxyphenol. Side products (<5%) include mono-esterified intermediates and oligomers from phenolic coupling.
Direct Acid-Catalyzed Esterification
Industrial-scale production often employs direct esterification of pyridine-2,6-dicarboxylic acid with excess 4-hydroxyphenol, catalyzed by strong acids. This method, refined in patent US2758999A, eliminates dichloride synthesis steps, reducing halide waste.
Catalytic System and Kinetics
Sulfuric acid (15–20 wt%) or benzenesulfonic acid forms a protonated intermediate, enhancing electrophilicity of the carboxylic acid. Key parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 383–393 K | Maximizes equilibrium shift |
| Phenol:Acid Molar Ratio | 3:1 | Drives esterification |
| Reaction Time | 8–12 hours | 95% conversion |
Water removal via Dean-Stark apparatus or molecular sieves improves yields to 78–82%. The catalyst can be recycled 5–7 times without significant activity loss.
Halogenation-Cyclization-Oxidation Cascade
A patented one-pot synthesis (CN110229096B) converts pimelic acid derivatives into pyridine-2,6-dicarboxylates through halogenation, cyclization, and oxidation. While primarily designed for the diacid, this method adapts to ester formation by introducing phenolic groups during cyclization.
Stepwise Analysis
- Halogenation : 1,7-Pimelic acid dimethyl ester reacts with Br₂/HBr at 303–308 K, forming 2,6-dibromo intermediates.
- Cyclization : Ammonia treatment at 333–338 K induces ring closure to dihydropyridine.
- Oxidation-Hydrolysis : H₂O₂/NaOH oxidizes the ring and hydrolyzes esters to carboxylic acids.
- Esterification : In-situ reaction with 4-hydroxyphenol under acidic conditions yields the target compound.
This method achieves 89–91% overall yield but requires precise control of halogen stoichiometry to avoid over-substitution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Waste Index (kg/kg) | Scalability |
|---|---|---|---|---|
| Acid Chloride Coupling | 85–90 | 99.5 | 0.8–1.2 | Pilot-plant |
| Direct Esterification | 78–82 | 98.0 | 0.5–0.7 | Industrial |
| Halogenation Cascade | 89–91 | 99.6 | 1.5–2.0 | Bench-scale |
Waste Index: Mass of waste per mass of product
Challenges and Innovations
- Phenolic Group Protection : Unreacted phenolic -OH can lead to side reactions during esterification. Recent advances use trimethylsilyl protection, increasing yields by 12–15%.
- Solvent Recycling : THF recovery systems reduce costs by 30% in continuous flow setups.
- Catalyst Design : Immobilized sulfonic acid resins (e.g., Nafion®) enable heterogeneous catalysis, simplifying product isolation.
Chemical Reactions Analysis
Coordination Complex Formation
The ligand forms stable complexes with transition metals due to its six donor atoms (pyridine N and carboxylate O). Examples include:
Ni(II) Complex
-
Structure: Distorted octahedral geometry with two (hypydc)²⁻ ligands.
-
Interactions:
Fe(III) Complex
-
Composition: [Fe(hypydc)₂]⁻ with (pydaH)⁺ counterions.
-
Geometry: Octahedral coordination, supported by O–H⋯O and N–H⋯O hydrogen bonds .
Co(II) Complex
-
Features: Coordination with 4-iodopyridine-2,6-dicarboxylate and 4,4′-bipyridine ligands.
Coordination Chemistry Table:
| Metal | Geometry | Key Bond Lengths (Å) | Notable Interactions |
|---|---|---|---|
| Ni(II) | Octahedral | Ni–O: 2.05–2.12 | C–O⋯π, π–π stacking |
| Fe(III) | Octahedral | Fe–O: 1.93–2.01 | N–H⋯O, O–H⋯O |
| Co(II) | Octahedral | Co–O: 2.04–2.25 | Halogen⋯heteroatom |
Oxidation and Hydrolysis Reactions
The ligand’s hydroxyl and carboxylate groups participate in redox and solvolysis processes:
-
Oxidation: Reacts with O₂ or H₂O₂ under mild conditions (20–80°C), converting hydroxyl groups to quinone structures .
-
Hydrolysis: Stable in acidic media but undergoes ester hydrolysis in basic solutions (pH > 10) to yield pyridine-2,6-dicarboxylic acid derivatives .
Supramolecular Interactions and Reactivity
Noncovalent interactions dictate its reactivity:
-
Hydrogen Bonding: O–H⋯O and N–H⋯O bonds link molecules into 3D networks, enhancing thermal stability .
-
π–π Stacking: Aromatic interactions (3.32–3.80 Å) facilitate crystal packing and influence solubility .
Supramolecular Features Table:
| Interaction Type | Distance (Å) | Role |
|---|---|---|
| O–H⋯O | 2.65–2.89 | Stabilizes coordination polymers |
| π–π Stacking | 3.32–3.80 | Enhances crystallinity |
| C–O⋯π | 3.15 | Mediates interlayer stacking |
Scientific Research Applications
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, which influence the compound’s binding affinity and specificity . Additionally, the pyridine ring can coordinate with metal ions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-2,6-dicarboxylate derivatives vary widely in their ester substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:
Key Observations :
- Polarity and Solubility : Hydroxyl and halogenated substituents increase polarity, enhancing solubility in polar solvents. Methyl and ethyl esters exhibit moderate water solubility .
- Thermal Stability : Halogenated derivatives (e.g., bromoethyl, chloroethyl) show higher melting points (~100°C) compared to methyl/ethyl esters (~95°C), likely due to stronger intermolecular halogen bonding .
Metal Complex Formation
- Bis(4-hydroxyphenyl) derivative : The hydroxyl groups enable chelation with lanthanides (e.g., Tb³⁺, Eu³⁺), forming luminescent complexes. Similar derivatives like 4-hydroxymethyl pyridine-2,6-dicarboxylate exhibit pH-dependent fluorescence, with optimal intensity at neutral pH .
- Dimethyl pyridine-2,6-dicarboxylate: Forms macrocyclic bisamides and tetramides with α,ω-diaminoethers, used in supramolecular chemistry and catalysis .
- Ruthenium–pyridine-2,6-dicarboxylate complexes : Exhibit catalytic activity in alkene epoxidation, achieving 74% enantiomeric excess with chiral ligands .
Thermal Decomposition
- Cobalt(II) pyridine-2,6-dicarboxylate complexes decompose in three stages: loss of crystal water (70–120°C), ligand decomposition (220–480°C), and residual metal-ligand fragments. The 4-hydroxyphenyl variant may show altered stability due to phenolic group interactions .
Catalytic and Fluorescence Performance
Biological Activity
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-hydroxyphenol with pyridine-2,6-dicarboxylic acid derivatives under acidic or basic conditions. The yield and purity can vary based on the reaction conditions, such as temperature and solvent choice.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic applications.
1. Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV. Studies show that these compounds can selectively down-modulate human CD4 protein, which is crucial for HIV entry into cells. For instance, a related study demonstrated that certain pyridine-fused macrocyclic compounds displayed enhanced potency against HIV compared to traditional CADA compounds .
2. Antimicrobial Activity
Pyridine derivatives have also been investigated for their antimicrobial properties. This compound has shown effectiveness against various pathogens. In vitro studies revealed that related compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .
3. Anticancer Potential
The compound's potential as an anticancer agent is supported by findings that suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted the anticancer activities of similar pyridine compounds against different cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- CD4 Down-regulation : By modulating CD4 expression on T-cells, the compound may hinder HIV entry and replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic pathways in cancer cells and pathogens.
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- HIV Inhibition : A study demonstrated that a series of pyridine derivatives could effectively inhibit HIV replication in vitro by down-regulating CD4 expression on T-cells .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains and found promising results, particularly with respect to drug-resistant strains .
- Cancer Cell Lines : Research involving cancer cell lines showed that derivatives of this compound could significantly reduce cell viability and induce apoptosis in breast and prostate cancer models .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves esterification of pyridine-2,6-dicarboxylic acid derivatives. A standard route includes protecting the hydroxyl group of 4-hydroxypyridine-2,6-dicarboxylic acid (e.g., using acetyl chloride in ethanol) to form diethyl esters, followed by coupling with 4-hydroxyphenyl groups via nucleophilic substitution or ester exchange reactions . Optimization strategies include:
- Catalyst Selection : Use mild bases (e.g., Na₂CO₃) to neutralize byproducts during esterification .
- Temperature Control : Maintain room temperature for 24 hours during acetyl chloride-mediated protection to avoid side reactions .
- Purification : Flash chromatography (e.g., silica gel with heptane/CH₂Cl₂) improves yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for determining crystal structures, especially for small molecules. Data collection at high resolution (≤1.0 Å) ensures accurate bond-length and angle measurements .
- Spectroscopy :
- FTIR/Raman : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretches) and compare with DFT-predicted vibrational modes .
- NMR : ¹H and ¹³C NMR (e.g., δ 4.02 ppm for methyl esters in CDCl₃) confirm substitution patterns and purity .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification for structurally similar compounds:
- Hazards : Skin corrosion/irritation (Category 2) and eye damage (Category 2A) .
- Precautions :
- Use PPE (gloves, goggles) and work in a fume hood.
- Neutralize spills with Na₂CO₃ and dispose via approved waste protocols .
- Store in inert atmospheres at room temperature to prevent degradation .
Advanced Research Questions
Q. How does the coordination behavior of this compound with lanthanide ions influence the photophysical properties of resulting complexes?
- Methodological Answer : The ligand’s hydroxyl and carboxylate groups enable tridentate (O,N,O) or bidentate coordination, which sensitizes lanthanide ions (e.g., Tb³⁺, Eu³⁺) via antenna effects. Key factors include:
- Ligand Design : Introducing conjugated systems (e.g., vinyl groups) enhances energy transfer efficiency, increasing luminescence intensity .
- Solvent Effects : Lower dipole moments (e.g., toluene vs. water) reduce quenching, improving solid-state fluorescence by 30–50% .
- Structural Confirmation : Use elemental analysis (EA) and IR to verify coordination modes (e.g., shifts in ν(C=O) from ~1700 to ~1650 cm⁻¹ upon metal binding) .
Q. What methodologies can resolve contradictions in reported coordination modes of this compound with transition metals?
- Methodological Answer : Contradictions often arise from varying pH or metal-to-ligand ratios. To address this:
- pH Titration Studies : Monitor speciation via UV-Vis or potentiometry to identify dominant coordination modes (e.g., N,O vs. O,O binding) .
- X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond distances and oxidation states (e.g., Cd²⁺ vs. Pb²⁺ complexes) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable geometries and compare with experimental data .
Q. How can DFT calculations be utilized to predict the vibrational spectra and electronic properties of this compound derivatives?
- Methodological Answer :
- Vibrational Analysis : Optimize molecular geometry using Gaussian09 at B3LYP/6-311++G(d,p). Assign FTIR/Raman peaks by comparing experimental spectra with scaled harmonic frequencies .
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) calculated via TD-DFT predict charge-transfer behavior and reactivity .
- Solvent Effects : Include PCM models (e.g., water, ethanol) to simulate solvatochromic shifts in UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
